4-(2,6-Dichlorophenyl)piperidine

Description

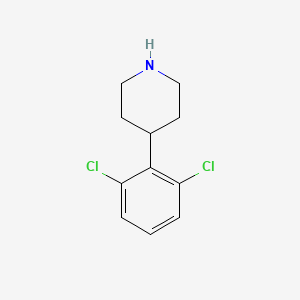

4-(2,6-Dichlorophenyl)piperidine is a piperidine derivative featuring a 2,6-dichlorophenyl substituent at the 4-position of the piperidine ring. This compound serves as a critical intermediate in synthesizing pharmacologically active molecules, notably the NOP (Nociceptin Opioid Peptide) receptor antagonist SB612111 . Its structural uniqueness lies in the orthogonal spatial arrangement between the piperidine ring and the aromatic dichlorophenyl group, a conformation crucial for receptor binding and antagonistic activity . The synthesis involves multi-step reactions starting from 2,6-dichlorobenzaldehyde, with moderate yields reported in key steps, such as the reduction of intermediate imides using borane-dimethyl sulfide complexes .

Propriétés

IUPAC Name |

4-(2,6-dichlorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSOOIJVCGFMHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468679 | |

| Record name | 4-(2,6-dichlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82211-90-3 | |

| Record name | 4-(2,6-dichlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of piperidine derivatives are highly sensitive to substituent patterns and ring modifications. Below is a detailed comparison of 4-(2,6-dichlorophenyl)piperidine with analogous compounds:

Substituent Effects on the Aromatic Ring

Key Observations :

- Chlorine vs. Methoxy Groups : The electron-withdrawing chlorine atoms in this compound enhance electrophilicity and stabilize receptor interactions via halogen bonding. In contrast, methoxy groups in trimethoxyphenyl derivatives increase steric bulk and electron density, favoring interactions with hydrophobic pockets .

- Substituent Position: The 2,6-dichloro configuration enforces a perpendicular phenyl-piperidine orientation, critical for NOP receptor binding. In contrast, 3,4-dichloro or phenoxy substitutions (e.g., 4-(3,4-dichlorophenoxy)piperidine) adopt planar conformations, reducing receptor specificity .

Piperidine Ring Modifications

Key Observations :

- N-Functionalization : Acetylation or sulfonylation (e.g., 1-[(2,6-dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid) modifies solubility and introduces acidic/basic moieties, broadening pharmacokinetic profiles .

Pharmacological Activity

- NOP Receptor Antagonism: The 2,6-dichloro substitution in this compound is essential for competitive antagonism, as demonstrated by its role in SB612111. This contrasts with 2,6-dimethylphenyl analogs (e.g., N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide), which lack halogen bonding and exhibit weaker receptor affinity .

- Antimicrobial Activity : Piperidine derivatives with aryl substituents (e.g., 2,6-bis(trimethoxyphenyl)piperidin-4-one) show enhanced antibacterial activity due to improved membrane penetration via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.